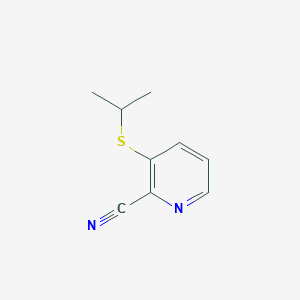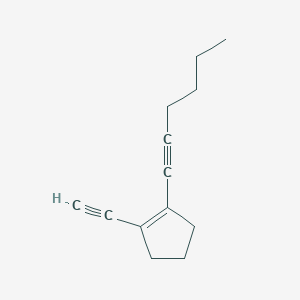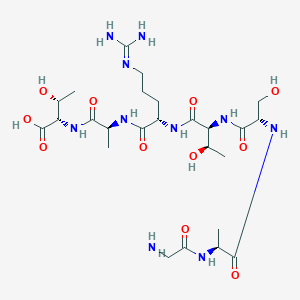
L-Prolyl-L-prolyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Prolyl-L-prolyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-alanine is a complex peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This particular compound is composed of multiple amino acids, including proline, lysine, ornithine, valine, and alanine. The presence of the diaminomethylidene group adds to its complexity and potential functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of L-Prolyl-L-prolyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: In an industrial setting, the synthesis of such peptides may involve automated peptide synthesizers, which streamline the SPPS process. High-performance liquid chromatography (HPLC) is often used for purification to ensure the final product’s purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino acid residues with reactive side chains.
Reduction: Reduction reactions may target specific functional groups within the peptide.
Substitution: Substitution reactions can occur at various positions, depending on the reactivity of the amino acid side chains.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction could result in the cleavage of such bonds.
Aplicaciones Científicas De Investigación
L-Prolyl-L-prolyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-alanine has various applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and products.
Mecanismo De Acción
The mechanism of action of L-Prolyl-L-prolyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-alanine involves its interaction with specific molecular targets. These interactions can influence various biological pathways, such as:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It can bind to cell surface receptors, triggering downstream signaling pathways.
Protein-Protein Interactions: The peptide may modulate interactions between proteins, affecting cellular functions.
Comparación Con Compuestos Similares
L-Prolyl-L-prolyl-L-lysyl-L-lysyl-L-lysyl-L-ornithyl-L-lysyl-L-valyl-L-alanine: Lacks the diaminomethylidene group.
L-Prolyl-L-prolyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-glycine: Contains glycine instead of alanine.
Uniqueness: The presence of the diaminomethylidene group in L-Prolyl-L-prolyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-alanine distinguishes it from other similar peptides. This group can significantly impact the compound’s reactivity and interactions, making it a unique subject of study.
Propiedades
Número CAS |
255371-61-0 |
|---|---|
Fórmula molecular |
C48H90N16O10 |
Peso molecular |
1051.3 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C48H90N16O10/c1-29(2)38(45(71)57-30(3)47(73)74)63-43(69)34(18-7-11-25-52)60-42(68)35(19-12-27-56-48(53)54)61-40(66)32(16-5-9-23-50)58-39(65)31(15-4-8-22-49)59-41(67)33(17-6-10-24-51)62-44(70)37-21-14-28-64(37)46(72)36-20-13-26-55-36/h29-38,55H,4-28,49-52H2,1-3H3,(H,57,71)(H,58,65)(H,59,67)(H,60,68)(H,61,66)(H,62,70)(H,63,69)(H,73,74)(H4,53,54,56)/t30-,31-,32-,33-,34-,35-,36-,37-,38-/m0/s1 |
Clave InChI |
PCNVHTXFWRDZBY-IWLMWFOOSA-N |
SMILES isomérico |
C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2 |
SMILES canónico |
CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C2CCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2S,3S)-2,3-difluorooctyl]-2-(4-octylphenyl)pyridine](/img/structure/B14239066.png)
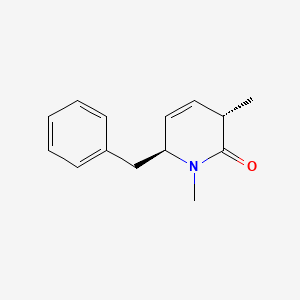
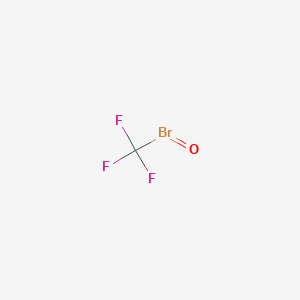
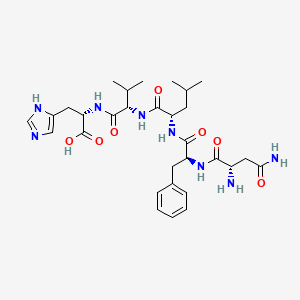
![Bis[10-(4-formylphenoxy)decyl] propanedioate](/img/structure/B14239083.png)
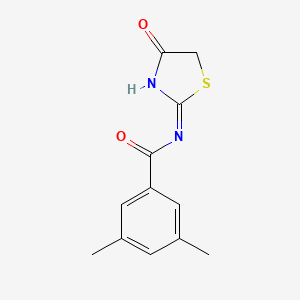
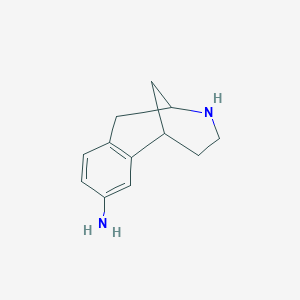
![N,N'-[(E)-Diazenediyldi(4,1-phenylene)]bis(2-iodoacetamide)](/img/structure/B14239093.png)

